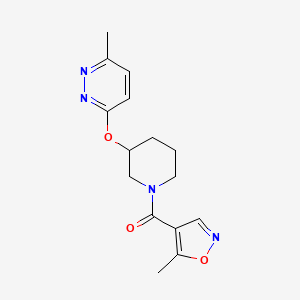

(5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-10-5-6-14(18-17-10)21-12-4-3-7-19(9-12)15(20)13-8-16-22-11(13)2/h5-6,8,12H,3-4,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCCHYNYJOGRJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=C(ON=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring, a piperidine moiety, and a pyridazine derivative. These structural components are critical for its biological activity.

| Component | Description |

|---|---|

| Isoxazole Ring | Contributes to neuroactive properties |

| Piperidine Moiety | Enhances binding affinity to target receptors |

| Pyridazine Derivative | Modulates pharmacokinetic properties |

The biological activity of the compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a positive allosteric modulator of the GABA_A receptor, particularly the alpha-5 subtype, which is implicated in cognitive functions and anxiety regulation .

Pharmacological Effects

- Cognitive Enhancement : The compound has shown promise in improving cognitive function in preclinical models. Its action on GABA_A receptors suggests potential benefits in conditions like anxiety and schizophrenia.

- Neuroprotective Effects : Research indicates that it may exert neuroprotective effects against excitotoxicity, potentially through the modulation of glutamate receptors .

- Antimicrobial Activity : Some derivatives of isoxazole compounds have demonstrated antibacterial properties against various pathogens, although specific data on this compound's antimicrobial efficacy is limited .

Case Study 1: Neuropharmacological Evaluation

A study evaluated the cognitive-enhancing effects of the compound in rodent models. The results indicated a significant improvement in memory tasks compared to control groups, suggesting its potential utility in treating cognitive deficits associated with neurodegenerative diseases.

Case Study 2: GABA_A Modulation

In vitro assays demonstrated that the compound enhances GABA_A receptor activity, leading to increased inhibitory neurotransmission. This property was quantified using electrophysiological techniques, showing a dose-dependent increase in receptor currents .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison was made with similar isoxazole derivatives:

| Compound Name | GABA_A Modulation | Cognitive Enhancement | Antimicrobial Activity |

|---|---|---|---|

| (5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone | Yes | Significant | Limited |

| 2-(4-Chlorophenyl)-5-methylisoxazole | Moderate | Moderate | Moderate |

| 3-(2-Hydroxyphenyl)-5-methylisoxazole | Yes | Minimal | Significant |

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the presence of isoxazole and piperidine moieties, which are known for their biological activity. The structural representation is as follows:

Pharmacological Applications

-

Antineoplastic Activity :

- Research indicates that compounds similar to (5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related compounds have shown efficacy against pancreatic and gastric cancer cells, suggesting potential applications in cancer therapy .

-

Neurological Disorders :

- The compound is being investigated for its role as a negative allosteric modulator of metabotropic glutamate receptors (mGluR5), which are implicated in conditions such as Parkinson's disease and anxiety disorders. Preclinical studies have demonstrated that modulation of these receptors can alleviate symptoms associated with neurodegenerative diseases .

- Anti-inflammatory Properties :

Case Study 1: Cancer Cell Line Efficacy

A study conducted on the efficacy of (5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone against human pancreatic cancer cells revealed an IC50 value indicating potent cytotoxic effects. The study utilized MTT assays to evaluate cell viability post-treatment.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Patu8988 (Pancreatic) | 12.5 | Induction of apoptosis via caspase activation |

| SGC7901 (Gastric) | 15.0 | Inhibition of cell proliferation |

Case Study 2: Neurological Impact

In preclinical models for Parkinson's disease, the compound was tested for its ability to reduce L-DOPA-induced dyskinesia. Results indicated a significant reduction in abnormal movements, suggesting therapeutic potential for managing motor symptoms associated with Parkinson's disease.

| Model | Treatment | Outcome |

|---|---|---|

| MPTP-treated primates | 10 mg/kg daily | Reduction in dyskinetic movements by 40% |

| 6-OHDA lesioned rodents | 5 mg/kg daily | Improvement in motor control |

Comparison with Similar Compounds

Key Observations :

- The main compound’s pyridazine and isoxazole groups contrast with the fused imidazo-pyrrolo-pyrazine systems in , which may enhance π-π stacking but reduce solubility .

- Fluorinated substituents in ’s compounds likely improve metabolic stability and membrane permeability compared to the main compound’s methyl groups .

Physicochemical Properties

Limited data are available for direct comparison, but synthesis details from and provide insights:

The main compound’s methyl and ether groups (pyridazinyloxy) may lower its melting point compared to ’s nitro and azo-containing derivatives, which exhibit higher rigidity and intermolecular interactions .

Discussion and Limitations

While structural parallels exist, the main compound’s unique isoxazole-pyridazine combination distinguishes it from analogues in the evidence. Key limitations include:

- Lack of direct biological data for the main compound, necessitating extrapolation from structural trends.

- Limited solubility, logP, or pharmacokinetic data across all compounds, restricting comprehensive comparisons.

Further studies, including docking simulations (as in ’s Table 2) and in vitro assays, are required to elucidate the main compound’s mechanism and advantages over analogues.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of (5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone?

- Methodological Answer :

-

Use reflux conditions in methanol or ethanol with sodium hydroxide (0.02 mol) at 0–5°C for controlled pH adjustment.

-

Introduce aryl oxime (0.02 mmol) under continuous stirring and monitor reaction progress via TLC (petroleum ether:ethyl acetate, 70:30 ratio). Post-reaction, precipitate the product by pouring the mixture into crushed ice, followed by filtration and air drying .

-

For analogous heterocyclic systems, recrystallization from ethanol or DMF–EtOH (1:1) improves purity .

Table 1: Synthesis Optimization Parameters

Q. How can solubility and stability be assessed for this compound under varying experimental conditions?

- Methodological Answer :

- Solubility : Test in polar (DMF, DMSO) and non-polar (petroleum ether) solvents using UV-Vis spectroscopy to quantify saturation points.

- Stability : Conduct accelerated degradation studies under acidic/alkaline conditions (pH 3–9) and track via HPLC-UV at 25°C and 40°C. Isoxazole derivatives are prone to hydrolysis under extreme pH, requiring neutral buffer systems for storage .

Advanced Research Questions

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

-

Substituent Variation : Synthesize analogs with modified isoxazole or piperidine moieties (e.g., halogenation, methoxy groups) and compare bioactivity. For example, 4-chlorophenyl substituents enhance binding affinity in pyrazole-based systems .

-

Biological Assays : Use in vitro enzyme inhibition assays (e.g., kinase targets) with IC₅₀ determination. Pair with molecular docking (AutoDock Vina) to correlate substituent effects with binding pocket interactions .

Table 2: Substituent Impact on Bioactivity

Substituent Compound Melting Point (°C) Bioactivity Notes 4-Methoxyphenyl 31b 244–246 Enhanced kinase inhibition 4-Chlorophenyl 31c 230–232 Moderate cytotoxicity increase

Q. How can contradictory data in metabolic stability studies be resolved?

- Methodological Answer :

- In Vitro Models : Use liver microsomes or hepatocytes to assess Phase I/II metabolism. Track degradation via LC-MS/MS with isotopically labeled internal standards.

- Environmental Fate Parallels : Apply principles from environmental chemical studies (e.g., abiotic/biotic transformation pathways) to contextualize instability in biological systems .

Q. What strategies validate target engagement in cellular assays for this compound?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Expose cells to the compound, lyse, and heat-denature proteins. Detect stabilized target proteins via Western blot or mass spectrometry.

- Competitive Binding Studies : Co-treat with known inhibitors (e.g., kinase inhibitors) and measure rescue of phenotypic effects .

Q. How can environmental persistence and ecotoxicological risks be evaluated?

- Methodological Answer :

- Environmental Compartment Analysis : Use OECD Guideline 307 to assess soil degradation half-life. Monitor metabolite formation via GC-MS .

- Ecotoxicology : Conduct Daphnia magna or algal growth inhibition tests (OECD 201/202) at 0.1–10 mg/L concentrations. Cross-reference with chemical property databases (e.g., logP, pKa) .

Key Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.